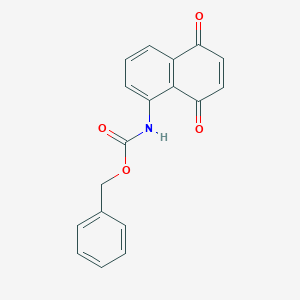
5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone, commonly known as CBQ or CBZ-NQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of naphthoquinones and has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism Of Action
The mechanism of action of CBQ is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress leads to the activation of signaling pathways that ultimately result in cell death.
Biochemical And Physiological Effects
CBQ has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that CBQ inhibits the activity of various enzymes, including NADH oxidase and xanthine oxidase. Moreover, CBQ has been found to induce the expression of genes involved in oxidative stress response and apoptosis.
Advantages And Limitations For Lab Experiments
One of the main advantages of CBQ is its ability to selectively induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, CBQ has been found to exhibit cytotoxic effects on normal cells as well, limiting its potential use in clinical settings. Moreover, CBQ is highly reactive and can generate ROS, which can interfere with the results of certain lab experiments.
Future Directions
There are several future directions for the study of CBQ. One potential area of research is the development of new anticancer drugs based on CBQ. Moreover, the use of CBQ as a potential antibiotic agent warrants further investigation. Additionally, the development of new synthetic methods for CBQ and its derivatives can lead to the discovery of new compounds with unique properties.
Synthesis Methods
The synthesis of CBQ involves the reaction of 5-amino-1,4-naphthoquinone with benzyl chloroformate, followed by purification using column chromatography. This method yields CBZ-NQ with a purity of up to 95%.
Scientific Research Applications
CBQ has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CBQ has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Moreover, CBQ has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
129112-30-7 |
|---|---|
Product Name |
5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone |
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
benzyl N-(5,8-dioxonaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C18H13NO4/c20-15-9-10-16(21)17-13(15)7-4-8-14(17)19-18(22)23-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,22) |
InChI Key |
HWUUKAGLKUIYFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C(=O)C=CC3=O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C(=O)C=CC3=O |
Other CAS RN |
129112-30-7 |
synonyms |
5-(N-carbobenzyloxyamino)-1,4-naphthoquinone 5-CBON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



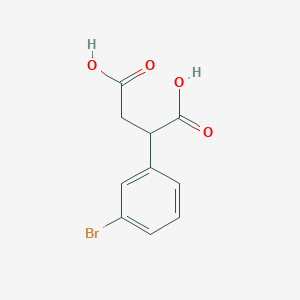
![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)

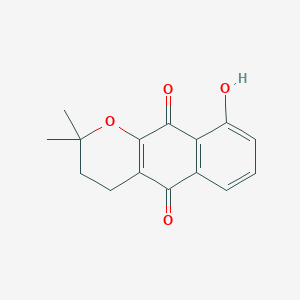
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)
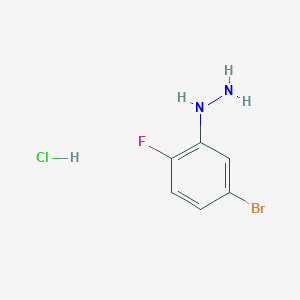
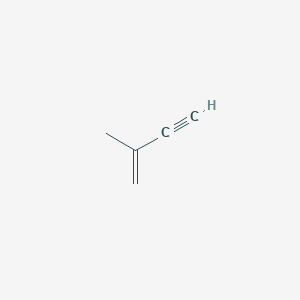
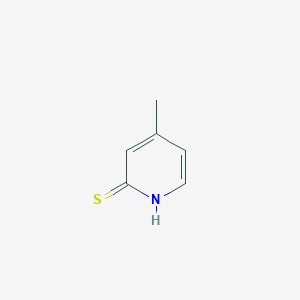
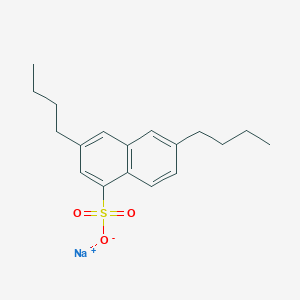
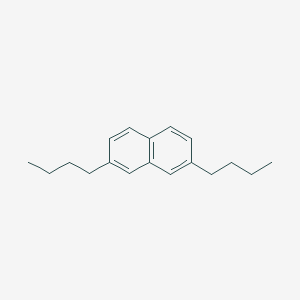
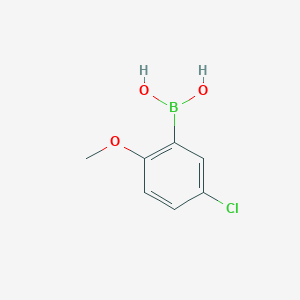
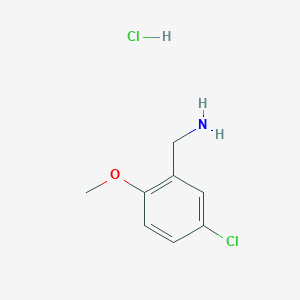

![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)